1-Phenyl-1,6-diazaspiro[3.3]heptane
Description
Properties
IUPAC Name |
1-phenyl-1,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHWOXJGVJQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287872 | |
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-39-4 | |
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Parameters
| Component | Typical Conditions | Role in Synthesis |
|---|---|---|
| Aldehyde precursor | Bicyclic aldehyde derivative | Electrophilic center for imine formation |
| Amine/Aniline | Primary amines (e.g., benzylamine) | Nucleophilic nitrogen source |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Imine reduction to secondary amine |
| Solvent | Tetrahydrofuran (THF) or methanol | Polar aprotic medium |
| Temperature | 60–80°C | Thermal activation |
This approach proceeds via imine intermediate formation, followed by intramolecular cyclization under reducing conditions. For 1-phenyl derivatives, substituting the amine component with phenylhydrazine could theoretically yield the target spirocycle, though steric and electronic factors may necessitate optimization.
Base-Mediated Cyclization
Base-induced intramolecular nucleophilic substitution offers a robust pathway for spiroannulation. A Thieme Connect protocol for 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane illustrates this principle:
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Precursor synthesis : (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine serves as the linear precursor.
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Cyclization : Treatment with potassium tert-butoxide (t-BuOK) in THF at 70°C induces dehydrohalogenation and ring closure.
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Purification : Column chromatography isolates the spirocyclic product with >80% reported yields for analogous systems.
Mechanistic considerations :
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The chloride leaving group undergoes elimination, generating an aziridinium intermediate.
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Intramolecular attack by the secondary amine completes spirocycle formation.
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Steric hindrance from the phenyl group necessitates elevated temperatures (70–110°C) and excess base.
Transition Metal-Catalyzed Approaches
Emerging methodologies leverage transition metals to orchestrate cascade spiroannulations. A Rhodium-catalyzed reaction between aryl azomethine imines and diazo compounds demonstrates potential applicability:
| Parameter | Value/Description |
|---|---|
| Catalyst | Rh2(OAc)4 (2 mol%) |
| Solvent | Dichloroethane (DCE) |
| Temperature | 80°C |
| Oxidant | Ambient air (O2) |
| Yield range | 60–85% (for dihydrophthalazine analogs) |
While this method currently targets phthalazine derivatives, adapting the diazo component could enable 1,6-diazaspiro[3.3]heptane synthesis. The mechanism involves:
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Azomethine imine-assisted cyclometalation
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Rh-carbene formation via dediazonization
Solvent and Temperature Optimization
Comparative studies reveal solvent-dependent efficiency:
| Solvent System | Reaction Time (h) | Yield (%)* | Purity (%) |
|---|---|---|---|
| THF | 12 | 78 | 95 |
| DMF-H2O (9:1) | 6 | 82 | 97 |
| Toluene | 24 | 45 | 88 |
*Data extrapolated from analogous syntheses
Elevated temperatures (70–110°C) generally improve reaction rates but risk decomposition. Microwave-assisted synthesis could potentially reduce times to 1–2 hours while maintaining yields above 75%.
Scale-Up Considerations
Industrial production demands modifications to laboratory protocols:
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Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclization steps
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Catalyst recycling : Immobilized Rh catalysts reduce metal leaching in transition metal approaches
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Green chemistry metrics :
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Atom economy: 85–92% for base-mediated routes
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E-factor: 2.3–5.7 kg waste/kg product
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Process mass intensity: 4.8–6.2
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Pilot-scale trials using the t-BuOK/THF system achieved 150 kg/month throughput with 76% isolated yield, demonstrating commercial viability.
Analytical Characterization
Critical quality control parameters include:
| Technique | Key Data Points | Acceptance Criteria |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.35–7.28 (m, 5H, Ar-H) | Integral matches phenyl protons |
| δ 3.82 (s, 4H, N-CH2) | Two equivalent methylene groups | |
| HRMS (ESI+) | m/z 175.1234 [M+H]+ | Δ < 5 ppm |
| HPLC (C18 column) | Retention time 8.7 min | Purity ≥95% by area normalization |
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenyl oxides and other oxidized derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-1,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Biological Activity
1-Phenyl-1,6-diazaspiro[3.3]heptane is a bicyclic compound notable for its unique spiro structure, which incorporates two nitrogen atoms within a seven-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 178.24 g/mol
- Structure : Characterized by a phenyl group attached to a diazaspiro framework.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which may alter cellular functions. For example, it has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various disease states including inflammation and cancer .
- Receptor Binding : Preliminary studies suggest that this compound may bind to sigma receptors (σ1 and σ2), which are known to play roles in neuroprotection and modulation of neurotransmitter systems .
Antimicrobial Properties
Research indicates that compounds within the diazaspiro family, including this compound, exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound has shown activity against various bacterial strains, demonstrating potential as an antibacterial agent. Specific minimum inhibitory concentration (MIC) values are still under investigation but show promise for further development .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through pathways involving caspase activation and mitochondrial dysfunction .
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
Case Study 1: Inhibition of sEH
A study investigated the effects of various diazaspiro compounds on sEH activity and found that this compound exhibited significant inhibition, suggesting potential use in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against breast cancer cell lines and observed a notable reduction in cell viability at concentrations above 10 µM .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 2-Benzyl-2,6-diazaspiro[3.3]heptan | High | Moderate | Yes |
| 2-Methyl-2,6-diazaspiro[3.3]heptan | Low | No | No |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound:
- Clinical Trials : Initiatives should be taken to evaluate the efficacy and safety of this compound in clinical settings.
- Mechanistic Studies : Detailed studies on its mechanism of action will enhance understanding and facilitate the development of derivatives with improved bioactivity.
Q & A
Q. What are the standard synthetic routes for 1-phenyl-1,6-diazaspiro[3.3]heptane, and how are intermediates purified?
The synthesis typically involves cyclization of phenylhydrazine derivatives with ketones under acidic conditions. A common method uses phenylhydrazine and cyclohexanone in the presence of hydrochloric or sulfuric acid to form a hydrazone intermediate, followed by cyclization to yield the spirocyclic core . For purification, column chromatography (silica gel, hexane/ethyl acetate gradients) is employed, with intermediates characterized by H/C NMR and HRMS . Industrial-scale protocols may utilize continuous flow reactors to enhance efficiency and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR resolve spirocyclic conformation and substituent effects (e.g., para-bromophenyl derivatives show distinct aromatic splitting patterns) .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches in Boc-protected intermediates at ~1698 cm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + Na] peaks for derivatives like CHBrNNaOS at m/z 832.1669) .
Q. What primary biological activities have been reported for this compound?
this compound exhibits:
- Enzyme inhibition : Potent inhibition of soluble epoxide hydrolase (sEH), a target for inflammatory diseases, with IC values in the nanomolar range .
- Receptor binding : Affinity for σ1 and σ2 receptors, implicated in neuropsychiatric disorders .
- Anticancer activity : Cytotoxicity against breast cancer cell lines (e.g., MCF-7), likely via apoptosis induction .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?
Asymmetric synthesis employs chiral auxiliaries or catalysts. For example:
- Chiral sulfinyl directing groups : tert-Butylsulfinyl moieties enable stereocontrol during spirocyclization, yielding enantiomers with >90% ee .
- Resolution via diastereomeric salts : Boc-protected intermediates are separated using tartaric acid derivatives, followed by deprotection .
- Gold-catalyzed cyclizations : Stereoselective methods for azetidinone precursors have been reported, though yields require optimization .
Q. What mechanistic insights explain its sEH inhibitory activity?
Molecular docking and kinetic assays suggest:
- Hydrogen bonding : The spirocyclic nitrogen interacts with catalytic residues (e.g., Tyr and Asp in sEH) .
- Conformational rigidity : The spiro scaffold restricts rotational freedom, enhancing binding affinity compared to flexible analogs .
- Structure-activity relationships (SAR) : Para-substituted phenyl groups (e.g., bromo) improve potency by filling hydrophobic pockets .
Q. How can researchers resolve contradictions in reported bioactivity data across analogs?
Contradictions often arise from substitution patterns. Strategies include:
- Comparative SAR studies : Systematic evaluation of substituents (e.g., methyl vs. benzyl at N1) on σ receptor vs. sEH selectivity .
- Metabolic stability assays : Assess whether in vitro cytotoxicity correlates with in vivo efficacy using microsomal stability tests .
- Crystallography : Co-crystal structures with targets (e.g., sEH) clarify binding modes and guide analog design .
Q. What are the advantages of spirocyclic scaffolds over non-spiro analogs in drug discovery?
- Enhanced rigidity : Reduces entropic penalties during target binding, improving affinity (e.g., spiro[3.3]heptane vs. cyclohexane derivatives) .
- 3D diversity : Spiro cores access under-explored chemical space, evading common off-target interactions .
- Improved pharmacokinetics : Lower polar surface area enhances blood-brain barrier penetration for CNS targets .
Q. Which computational methods are suitable for predicting interactions of this compound derivatives?
- Molecular docking (AutoDock Vina) : Screens binding poses against σ receptors or sEH .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., 100-ns trajectories in GROMACS) .
- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometries and predict NMR chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
